2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid chemical structure and properties
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid chemical structure and properties
The following technical guide details the structural properties, synthesis, and applications of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, commonly known as
2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid ( -Hydroxymethylleucine): Structural Properties and Applications in Peptidomimetics
Executive Summary
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid (
Chemical Identity and Structure
Nomenclature and Classification
-
IUPAC Name: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid
-
Common Synonyms:
-Hydroxymethylleucine, HmL, -hydroxymethyl-Leu[1] -
Chemical Formula:
-
Molecular Weight: 161.20 g/mol
-
Classification: Quaternary
-amino acid; Leucine analog.
Structural Analysis
HmL features a quaternary carbon center at the
This disubstitution has profound stereochemical consequences:
-
Steric Bulk: The presence of two non-hydrogen substituents at the
-carbon creates significant steric hindrance, severely restricting the rotation around the ( ) and ( ) bonds. -
Chirality: The
-carbon is a chiral center. The absolute configuration is typically designated as or based on the Cahn-Ingold-Prelog priority rules, where the hydroxymethyl group often alters priority compared to the simple methyl group of other -methyl amino acids.
Physicochemical Properties
| Property | Description |
| State | Solid (typically crystalline powder) |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) due to the zwitterionic nature and the hydroxyl group. |
| pKa Values | Typical for |
| Lipophilicity | Moderate; the isobutyl group provides hydrophobicity, while the hydroxymethyl group adds a polar handle, making it amphiphilic. |
| Stability | Highly resistant to racemization and enzymatic hydrolysis (proteolysis) due to the absence of the |
Synthesis and Manufacturing
The synthesis of
Synthetic Pathway: Serine/Oxazolone Route
A common strategy involves the functionalization of a masked amino acid precursor using formaldehyde as the hydroxymethylating agent.
Core Steps:
-
Precursor Formation: Start with a leucine derivative or a glycine equivalent (e.g., a Schöllkopf bis-lactim ether or an oxazolone).
-
-Functionalization:
-
Route A (Hydroxymethylation): Reaction of the enolate of a protected leucine analog with formaldehyde (
). -
Route B (Alkylation): Reaction of a serine-derived template (providing the hydroxymethyl backbone) with an isobutyl halide.
-
-
Deprotection: Hydrolysis of the chiral auxiliary or protecting groups to yield the free amino acid.
Visualization of Synthesis Logic
The following diagram illustrates the logical flow for synthesizing HmL via the modification of a leucine precursor.
Caption: Synthetic pathway for
Applications in Drug Design and Development
Conformational Constraint in Peptidomimetics
The incorporation of HmL into peptide sequences is a powerful strategy for backbone engineering .
-
Helical Promotion: The steric bulk of the
-hydroxymethyl group restricts the and torsion angles, often stabilizing helical conformations ( -helix or -helix) or specific -turn structures. -
Ramachandran Space: HmL occupies a restricted region of the Ramachandran plot, reducing the entropic penalty of binding to a receptor.
Proteolytic Resistance
Peptides containing HmL are significantly more stable in vivo. The quaternary center prevents the formation of the transition state required for cleavage by standard proteases (e.g., trypsin, chymotrypsin), extending the plasma half-life of therapeutic peptides.
Case Studies
-
Cyclolinopeptide A (CLA) Analogues:
-
Context: CLA is a cyclic peptide with immunosuppressive activity.[1][2]
-
Innovation: Substitution of leucine residues with HmL (and valine with
-hydroxymethylvaline) in CLA analogues resulted in modified backbone flexibility and altered biological activity, providing insights into the active conformation required for calcineurin inhibition.
-
-
Insect Neuropeptides (Pyrokinin/CAPA):
-
Context: Insect kinins regulate water balance and diuresis.[1]
-
Innovation: Incorporation of HmL into the C-terminal pentapeptide core of pyrokinin analogs enhanced biostability against insect hemolymph peptidases, creating potent, long-lasting agonists for pest control applications.
-
Experimental Protocol: Peptide Incorporation
Incorporating sterically hindered amino acids like HmL into peptides via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to ensure complete coupling.
Reagents and Setup
-
Resin: Rink Amide or Wang resin (depending on C-terminal requirement).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP are preferred over HBTU/TBTU due to higher reactivity.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Coupling Protocol
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc group from the growing chain using 20% piperidine in DMF (
min). Wash thoroughly with DMF. -
Activation:
-
Dissolve Fmoc-HmL-OH (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) and HOAt (3 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to activate the carboxyl group.
-
Note: Pre-activation for 1–2 minutes is recommended.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Reaction Time: Allow to react for 2–4 hours (longer than standard AA) or use microwave irradiation (
, 10 min) to drive the reaction to completion.
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser test for secondary amines, though HmL is a primary amine, the steric bulk can make Kaiser readout difficult) to confirm coupling.
-
Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.
Visualization of SPPS Logic
Caption: Solid-Phase Peptide Synthesis workflow for hindered amino acids like HmL.
References
-
Kaczmarek, K., et al. (2002). "Synthesis and biological activity of new analogs of cyclolinopeptide A containing
-hydroxymethylamino acids." Peptides, 23(12), 2135-2144. Link -
Nachman, R. J., et al. (2004). "Biostable insect kinin analogs: Synthesis and biological activity." Peptides, 25(10), 1769-1777. Link
-
Zubrzak, P., et al. (2007). "Synthesis, conformational analysis and immunological activity of
-Phe-substituted Cyclolinopeptide A analogues." Journal of Peptide Science, 13(11), 727-736. Link -
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748.
-alkylation). Link
